CDB is a man-made molecule not found naturally. It belongs to a class of compounds called organosilanes, which contain silicon-carbon bonds. CDB is valuable in research due to its unique properties [].
CDB possesses a linear structure with three key features:
This combination of features makes CDB a versatile reagent in organic chemistry.
CDB's primary application lies in its role as a catalyst or reagent in various organic reactions. Here are some notable examples:
Specific data on CDB's physical properties like melting point and boiling point is limited due to its commercial availability as a technical grade mixture []. However, its structure suggests some general properties:
As with most chemicals, CDB should be handled with care in a research laboratory. Specific data on its toxicity is lacking, but general safety guidelines for handling organosilicon compounds should be followed. These typically include:
Chlorodiisobutyloctadecylsilane can be synthesized through several methods:
Chlorodiisobutyloctadecylsilane is distinguished by its specific combination of diisobutyl and octadecyl groups, which imparts unique properties that enhance its functionality in applications compared to similar compounds .
Interaction studies involving chlorodiisobutyloctadecylsilane focus on its compatibility with other materials and its behavior in different environments. These studies are crucial for understanding its performance in practical applications, such as coatings or composites. Research indicates that it interacts favorably with various substrates, enhancing adhesion and stability .
Chlorodiisobutyloctadecylsilane represents a complex organosilicon compound with the molecular formula C₂₆H₅₅ClSi and a molecular weight of 431.25 grams per mole [1] [3]. This compound exhibits a sophisticated molecular architecture characterized by a central silicon atom bonded to a chlorine atom, two isobutyl groups, and one octadecyl chain [3]. The structural complexity of this molecule provides an excellent framework for examining fundamental principles of silicon-carbon-chlorine interactions and their theoretical underpinnings.
The molecular structure features a tetrahedral geometry around the silicon center, consistent with sp³ hybridization [14]. The compound possesses a density of 0.86 grams per milliliter at 25°C and demonstrates significant hydrophobic character with a LogP value of 14.03 [2] [3]. The boiling point ranges from 140-170°C at 0.05 mmHg, indicating substantial intermolecular forces arising from the extensive alkyl chain network [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₆H₅₅ClSi | [1] [3] |
Molecular Weight (g/mol) | 431.25 | [1] [3] |
Density (g/mL at 25°C) | 0.86 | [3] |
Boiling Point (°C) | 140-170 (at 0.05 mmHg) | [3] |
Refractive Index (n₂₀/D) | 1.459 | [3] |
LogP | 14.03 | [2] |
The structural architecture of chlorodiisobutyloctadecylsilane differs significantly from other alkylsilanes in both chain length and branching patterns [10] [11]. Comparative analysis with related compounds reveals distinct molecular features that influence both physical properties and reactivity patterns [42]. The compound's unique combination of a linear octadecyl chain with two branched isobutyl groups creates a molecular geometry that balances hydrophobic interactions with steric effects [42].
When compared to octadecyldimethylchlorosilane, which contains a single linear octadecyl chain and two methyl groups, chlorodiisobutyloctadecylsilane exhibits greater steric hindrance around the silicon center [5] [42]. This structural difference results in altered reactivity patterns and surface binding characteristics [42]. The presence of branched isobutyl groups rather than linear alkyl chains creates additional conformational complexity that affects molecular packing and intermolecular interactions [11] [25].
Compound | Formula | Molecular Weight | Chain Structure | Steric Profile |
---|---|---|---|---|
Chlorodiisobutyloctadecylsilane | C₂₆H₅₅ClSi | 431.25 | C18 + 2×C4 branched | High steric hindrance |
Octadecyldimethylchlorosilane | C₂₀H₄₃ClSi | 359.09 | C18 linear | Moderate steric hindrance |
Chlorotriisobutylsilane | C₁₂H₂₇ClSi | 234.87 | 3×C4 branched | Maximum steric hindrance |
Chlorodiisopropyloctylsilane | C₁₄H₃₁ClSi | 278.93 | C8 + 2×C3 branched | Intermediate steric hindrance |
Molecular dynamics simulations of alkylsilane monolayers demonstrate that chain length and branching significantly influence conformational ordering and surface coverage [21] [25]. The extended octadecyl chain in chlorodiisobutyloctadecylsilane promotes intermolecular van der Waals interactions, while the branched isobutyl groups introduce conformational flexibility that affects molecular packing density [21]. These structural features result in unique phase behavior and surface properties compared to simpler alkylsilanes [10] [25].
The bonding framework in chlorodiisobutyloctadecylsilane involves complex interactions between silicon, carbon, and chlorine atoms that require sophisticated theoretical treatment [15] [26]. The silicon-carbon bonds in this compound exhibit characteristics distinct from typical carbon-carbon bonds due to the larger atomic radius and different electronegativity of silicon [15]. The silicon-chlorine bond represents a polar covalent interaction with significant ionic character, contributing to the molecule's overall dipole moment [26] [32].
Quantum mechanical analysis reveals that silicon-carbon bonds in alkylsilanes possess bond dissociation energies of approximately 318 kilojoules per mole, significantly lower than carbon-carbon bonds [32] [34]. The silicon-chlorine bond exhibits a higher bond dissociation energy of 381 kilojoules per mole, reflecting the strong electronegativity difference between silicon and chlorine [32] [34]. These bond strength differences influence the compound's thermal stability and reactivity patterns [26].
Bond Type | Bond Energy (kJ/mol) | Bond Length (pm) | Character |
---|---|---|---|
Si-C | 318 | 185 | Polar covalent |
Si-Cl | 381 | 202 | Polar covalent (high ionic character) |
Si-H | 318 | 148 | Polar covalent |
Si-O | 452 | 163 | Highly polar covalent |
Theoretical models based on density functional theory calculations indicate that the silicon center in chlorodiisobutyloctadecylsilane exhibits partial positive charge due to the electronegativity differences with attached carbon and chlorine atoms [15] [19]. This charge distribution influences the compound's reactivity toward nucleophilic attack and its interaction with polar surfaces [15]. The orbital overlap between silicon and carbon involves significant participation of silicon's 3d orbitals, distinguishing these bonds from purely sigma interactions found in hydrocarbons [22].
Modern computational chemistry methods provide detailed insights into the reactivity patterns of chlorodiisobutyloctadecylsilane through systematic investigation of electronic structure and potential energy surfaces [19] [24]. Density functional theory calculations using hybrid functionals such as B3LYP and PBE0 have proven particularly effective for studying organosilicon compounds [19] [26]. These methods accurately capture the electronic correlation effects that govern silicon-carbon and silicon-chlorine bonding interactions [20] [26].
Molecular dynamics simulations employing reactive force fields like ReaxFF enable investigation of conformational dynamics and surface interactions for large alkylsilane molecules [21] [23]. These simulations reveal that the branched isobutyl groups in chlorodiisobutyloctadecylsilane undergo rapid conformational interconversion at room temperature, while the octadecyl chain exhibits more restricted motion due to intermolecular packing effects [21] [25].
Computational Method | Application | Typical Basis Sets | Accuracy Level |
---|---|---|---|
Density Functional Theory | Electronic structure | 6-31G*, cc-pVTZ | Good-Excellent |
Molecular Dynamics | Conformational dynamics | AMBER, ReaxFF | Good for dynamics |
Ab Initio Calculations | High-accuracy energetics | cc-pVTZ, aug-cc-pVTZ | Excellent |
Coupled Cluster CCSD(T) | Benchmark calculations | cc-pVTZ, cc-pVQZ | Benchmark |
Ab initio calculations at the Møller-Plesset second-order perturbation theory level demonstrate that chlorodiisobutyloctadecylsilane exhibits multiple low-energy conformations arising from rotation around silicon-carbon bonds [20] [28]. The energy barriers for conformational interconversion are typically 2-5 kilocalories per mole, indicating facile rotation at ambient temperatures [27] [28]. These calculations also reveal that the silicon-chlorine bond polarization influences the electron density distribution throughout the molecular framework [26] [27].
Quantum mechanical analysis of chlorodiisobutyloctadecylsilane employs advanced wave function methods to elucidate the nature of chemical bonding and intermolecular interactions [16] [22]. Natural bond orbital analysis reveals that the silicon-carbon bonds possess significant polarization toward carbon, consistent with the electronegativity difference between silicon and carbon atoms [15] [22]. The silicon-chlorine bond exhibits approximately 30% ionic character, substantially higher than typical silicon-carbon bonds [14] [26].
The molecular orbitals of chlorodiisobutyloctadecylsilane demonstrate extensive delocalization throughout the alkyl chain network, with the highest occupied molecular orbital exhibiting sigma character localized primarily on the silicon-chlorine bond [37] [44]. The lowest unoccupied molecular orbital shows antibonding character between silicon and chlorine, consistent with the polar nature of this interaction [16] [37].
Computational studies using time-dependent density functional theory reveal that electronic excitations in chlorodiisobutyloctadecylsilane primarily involve charge transfer from the alkyl substituents to the silicon-chlorine antibonding orbital [54]. These transitions occur in the ultraviolet region and provide insights into the photochemical behavior of the compound [54]. The calculated oscillator strengths for these transitions correlate with experimental observations of limited visible light absorption [54].
The foundational approach for industrial organosilicon synthesis remains the direct process, originally developed by Müller and Rochow in the 1940s. This method involves the direct reaction of elemental silicon with alkyl halides in the presence of copper catalysts at elevated temperatures, typically ranging from 300-400°C. The process has revolutionized organosilicon chemistry by enabling large-scale production of chlorosilanes, which serve as key intermediates for more complex structures.
For the synthesis of chlorodiisobutyloctadecylsilane, the direct process typically begins with the preparation of simpler chlorosilane intermediates. Silicon metal is reacted with appropriate alkyl chlorides in a fluidized bed reactor containing copper-silicon alloy catalyst. The reaction proceeds through a complex mechanism involving the formation of Cu₃Si intermetallic compounds that facilitate the activation of silicon-carbon bond formation.
The direct process offers several advantages including high throughput, established industrial infrastructure, and the ability to produce large quantities of chlorosilane intermediates. However, the process also presents challenges such as the formation of multiple products requiring extensive separation, significant energy consumption due to high operating temperatures, and the generation of unwanted silicon tetrachloride byproducts.
Grignard reagent methodology represents another conventional approach for organosilicon synthesis, particularly useful for preparing compounds with specific substitution patterns. This approach involves the reaction of organometallic reagents with chlorosilanes to introduce organic functionalities in a controlled manner.
The synthesis of chlorodiisobutyloctadecylsilane via Grignard chemistry typically involves multiple steps. Initially, octadecylmagnesium bromide and isobutylmagnesium bromide are prepared from the corresponding alkyl halides and magnesium metal. These Grignard reagents are then sequentially reacted with silicon tetrachloride or trichlorosilane under anhydrous conditions to introduce the desired organic substituents while retaining at least one chlorine functionality.
This methodology provides excellent control over product selectivity and allows for the preparation of asymmetrically substituted silanes. The reactions typically proceed under mild conditions (0-100°C) and can achieve high yields when properly optimized. However, the requirement for strictly anhydrous conditions, the pyrophoric nature of Grignard reagents, and the multi-step nature of the synthesis limit its application primarily to laboratory-scale preparations and specialty chemicals.
Hydrosilylation represents a versatile synthetic strategy for introducing organic functionalities onto silicon centers through the addition of silicon-hydrogen bonds across carbon-carbon double bonds. This approach is particularly valuable for preparing functionalized silanes with precise control over regioselectivity.
The synthesis of chlorodiisobutyloctadecylsilane through hydrosilylation involves the use of chlorodiisobutylsilane as a starting material, which undergoes platinum-catalyzed addition to 1-octadecene. The reaction typically employs Karstedt's catalyst or related platinum complexes at temperatures ranging from 60-150°C.
The mechanism proceeds through the classical Chalk-Harrod pathway involving oxidative addition of the silicon-hydrogen bond to platinum, coordination of the alkene, migratory insertion, and reductive elimination to yield the desired product. This approach offers high atom economy, excellent regioselectivity favoring anti-Markovnikov addition, and compatibility with various functional groups.
Modern developments in hydrosilylation have focused on improving catalyst efficiency and selectivity. Single-atom platinum catalysts supported on alumina nanorods have demonstrated exceptional activity with turnover numbers exceeding 10⁵, significantly outperforming traditional homogeneous catalysts. These heterogeneous systems also offer advantages in terms of catalyst recovery and product purification.
Microflow reactor technology has emerged as a transformative approach for organosilicon synthesis, offering unprecedented control over reaction parameters and enabling access to reaction conditions not achievable in conventional batch systems. These systems feature reaction channels with dimensions typically ranging from tens to hundreds of micrometers, resulting in extremely high surface-to-volume ratios that dramatically enhance heat and mass transfer rates.
The physics governing microreactor performance provides significant advantages for organosilicon synthesis. Heat transfer coefficients in microreactors can be 10-1000 times higher than in conventional batch reactors, enabling precise temperature control and the ability to perform highly exothermic reactions safely. Mass transfer is enhanced through rapid diffusive mixing due to short diffusion distances, typically achieving complete mixing in milliseconds rather than minutes or hours.
For chlorodiisobutyloctadecylsilane synthesis, microreactor technology enables precise control over reaction stoichiometry, temperature profiles, and residence times. The enhanced mixing ensures homogeneous reaction conditions, leading to improved selectivity and reduced formation of unwanted byproducts.
The implementation of microflow reactor technology for chlorodiisobutyloctadecylsilane synthesis requires careful optimization of several critical parameters. Flow rates must be precisely controlled to achieve the desired residence times while maintaining stable flow regimes. Temperature profiles can be spatially controlled along the reactor length, enabling multi-step synthesis in a single continuous operation.
Recent studies have demonstrated the synthesis of organosilicon compounds in microreactors with residence times reduced from hours to seconds while achieving superior yields compared to batch processes. For example, hydrosilylation reactions that typically require several hours in batch can be completed in under 10 minutes in microflow systems with yields exceeding 95%.
The continuous nature of microflow synthesis enables real-time monitoring and control of reaction progress through inline analytical techniques. Infrared spectroscopy, mass spectrometry, and other analytical methods can be integrated directly into the flow system, providing immediate feedback for process optimization.
One of the key advantages of microreactor technology is the straightforward scaling approach through "numbering-up" rather than traditional scale-up. This involves operating multiple microreactors in parallel to achieve the desired production volume while maintaining the optimal reaction conditions established at the laboratory scale.
For chlorodiisobutyloctadecylsilane production, numbering-up strategies have demonstrated linear scalability with maintained product quality and yield. This approach eliminates many of the challenges associated with traditional scale-up, such as heat transfer limitations and mixing inefficiencies that often lead to reduced performance at larger scales.
The modular nature of microreactor systems also enables flexible production capabilities, allowing manufacturers to adjust production volumes by activating or deactivating reactor modules as needed. This flexibility is particularly valuable for specialty chemicals like chlorodiisobutyloctadecylsilane, where demand may vary significantly.
Platinum group metals remain the gold standard for catalyzing organosilicon transformations, particularly hydrosilylation reactions critical for chlorodiisobutyloctadecylsilane synthesis. The exceptional activity of platinum catalysts stems from their unique ability to activate silicon-hydrogen bonds while promoting selective addition across carbon-carbon double bonds.
Karstedt's catalyst, consisting of platinum(0) complexes with divinyltetramethyldisiloxane ligands, represents the most widely used catalyst for industrial hydrosilylation. This catalyst system exhibits remarkable activity at low concentrations (typically 5-50 ppm platinum) and operates effectively under mild conditions. However, the high cost of platinum and challenges associated with catalyst recovery have driven research toward more efficient and sustainable alternatives.
Recent advances in platinum catalyst design have focused on developing heterogeneous systems that combine high activity with improved recyclability. Single-atom platinum catalysts supported on alumina nanorods have demonstrated turnover numbers approaching 2×10⁵, representing a significant improvement over traditional homogeneous systems. These catalysts also enable easier separation and recovery, addressing economic and environmental concerns associated with platinum usage.
The development of non-platinum catalysts for organosilicon synthesis has gained significant attention due to cost considerations and supply limitations of platinum group metals. Rhodium-based catalysts have shown particular promise, with some systems achieving turnover numbers exceeding 1.9 million for hydrosilylation reactions.
A notable development involves rhodium complexes co-immobilized with tertiary amines on silica supports. These systems benefit from the electron-donating properties of the amine co-catalyst, which enhances the rhodium center's activity for silicon-hydrogen bond activation. The heterogeneous nature of these catalysts facilitates recovery and reuse while maintaining high activity over multiple cycles.
Cobalt-based catalysts represent another promising alternative, particularly for sustainable synthesis approaches. Recent work has demonstrated air- and water-stable cobalt catalysts capable of promoting hydrosilylation and dehydrogenative coupling reactions under mild conditions. These systems offer the additional benefit of producing valuable hydrogen gas as a byproduct, supporting circular economy principles.
Modern catalyst design for organosilicon synthesis increasingly relies on computational approaches combined with high-throughput experimentation. Density functional theory calculations provide insights into reaction mechanisms and guide the rational design of improved catalytic systems.
For chlorodiisobutyloctadecylsilane synthesis, catalyst optimization focuses on several key parameters including activity, selectivity, stability, and recyclability. The challenge lies in balancing these often competing requirements while maintaining economic viability for industrial applications.
Biomimetic approaches have shown particular promise, with cage-like ligands designed to mimic enzyme active sites providing exceptional selectivity for hydrosilylation reactions. These catalysts demonstrate the ability to differentiate between similar functional groups within a molecule, enabling highly selective transformations that would be difficult to achieve with conventional catalysts.
The development of environmentally sustainable synthesis methods for chlorodiisobutyloctadecylsilane has become increasingly important as the chemical industry seeks to reduce its environmental footprint. Solvent-free synthesis approaches represent a significant advancement in this direction, eliminating the need for organic solvents that contribute to waste generation and environmental pollution.
Recent developments in solvent-free organosilicon synthesis have demonstrated the feasibility of conducting reactions in neat conditions or using alternative reaction media. These approaches not only reduce environmental impact but often result in improved reaction efficiency due to higher reactant concentrations and reduced mass transfer limitations.
Metal-free synthesis strategies have shown particular promise for sustainable organosilicon production. Korean researchers have developed novel approaches utilizing aryne, phosphite, and fluoro-silane coupling reactions that operate under mild conditions without requiring expensive transition metal catalysts. These methods eliminate metal catalyst waste and reduce dependency on limited metal resources.
The utilization of renewable feedstocks represents another important aspect of sustainable chlorodiisobutyloctadecylsilane production. Traditional organosilicon synthesis relies heavily on petroleum-derived starting materials, contributing to the industry's carbon footprint.
Rice hull ash (RHA) has emerged as a promising renewable source of silica for organosilicon synthesis. RHA contains approximately 85% silica with high surface area and reactivity compared to mined silica sources. This biogenic silica can be converted into useful silicon building blocks including alkoxysilanes and elemental silicon through environmentally benign processes.
The conversion of RHA to organosilicon compounds offers several advantages including carbon neutrality, utilization of agricultural waste, and reduced energy requirements compared to traditional carbothermal reduction processes. Successful synthesis of spirocyclic alkoxysilanes from rice straw ash has been demonstrated with yields reaching 1.9 g per gram of ash.
Energy efficiency represents a critical consideration in sustainable chlorodiisobutyloctadecylsilane production, particularly given the traditionally high energy requirements of organosilicon synthesis. Conventional silicon production consumes 11-13 kWh per kilogram of silicon and generates 4.7-5 tons of CO₂ per ton of silicon produced.
Innovative process designs focusing on energy recovery and optimization have demonstrated significant improvements in energy efficiency. Heat integration strategies, including heat pump technology and comprehensive utilization of reaction by-products, can substantially reduce energy consumption in organosilicon production.
Microreactor technology contributes to energy efficiency through improved heat transfer and reduced reaction times. The ability to operate at higher concentrations and achieve complete conversion in shorter residence times translates directly to reduced energy requirements per unit of product.
The integration of circular economy principles into chlorodiisobutyloctadecylsilane synthesis represents an advanced approach to sustainability. This involves designing processes that minimize waste generation while creating valuable co-products or enabling complete recyclability of process materials.
Hydrogen co-production during organosilicon synthesis exemplifies circular economy thinking. Cobalt-catalyzed dehydrogenative coupling reactions can simultaneously produce alkoxy-substituted silanes and high-purity hydrogen gas. This approach transforms what would traditionally be a waste stream into a valuable energy carrier.
The development of biodegradable organosilicon compounds represents another aspect of circular economy integration. By designing molecules with predetermined degradation pathways, the environmental persistence of organosilicon materials can be minimized while maintaining their functional properties during use.
The industrial production of chlorodiisobutyloctadecylsilane requires sophisticated analytical methods to ensure consistent product quality and regulatory compliance. The complexity of organosilicon compounds necessitates a multi-technique approach combining spectroscopic, chromatographic, and mass spectrometric methods.
Gas chromatography coupled with mass spectrometry (GC-MS) serves as the primary method for purity determination and impurity identification. High-resolution mass spectrometry techniques, including Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), enable accurate molecular weight determination and structural characterization.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information and enables quantitative analysis of functional groups. Silicon-29 NMR is particularly valuable for confirming silicon environment and detecting structural modifications. Advanced techniques such as two-dimensional NMR provide comprehensive structural elucidation capabilities.
Real-time process monitoring represents a critical component of quality control in chlorodiisobutyloctadecylsilane production. Modern industrial facilities employ continuous monitoring systems that track key process parameters including temperature, pressure, flow rates, and composition.
Inline analytical techniques enable immediate detection of process deviations and facilitate rapid corrective action. Infrared spectroscopy and near-infrared spectroscopy provide real-time composition monitoring, while automated sampling systems ensure representative analysis of production streams.
Statistical process control methods are employed to maintain consistent product quality while minimizing variation. Control charts and trend analysis help identify potential issues before they impact product quality, enabling proactive process adjustments.
Industrial applications of chlorodiisobutyloctadecylsilane demand stringent purity specifications, particularly for semiconductor and high-performance chromatographic applications. Typical specifications require purities exceeding 95% with strict limits on specific impurities that could affect performance.
Metal content specifications are particularly critical, as trace metals can catalyze unwanted reactions or interfere with intended applications. Ion content must be minimized to prevent electrical interference in semiconductor applications. Particle contamination must be controlled to ensure compatibility with cleanroom environments.
Water content represents another critical specification, as moisture can lead to hydrolysis and degradation of the silicon-chlorine bond. Karl Fischer titration and other moisture analysis techniques are employed to ensure compliance with water content specifications.
The production of chlorodiisobutyloctadecylsilane must comply with various regulatory requirements depending on the intended application. Food contact applications require compliance with FDA regulations including 21 CFR 177.2600 for elastomeric materials.
Good Manufacturing Practices (GMP) provide the framework for quality assurance systems in organosilicon production. These systems ensure product conformity to specifications while maintaining traceability throughout the production process. Documentation requirements include batch records, analytical certificates, and change control procedures.
Environmental regulations governing emissions and waste disposal must be considered in facility design and operation. Life cycle assessment studies help identify environmental hotspots and guide process improvements to minimize environmental impact.
Corrosive